3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione
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Overview
Description
3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a methyl group, a phenylpropyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Substitution Reactions: The introduction of the methyl, phenylpropyl, and sulfanyl groups is achieved through substitution reactions. For instance, the methyl group can be introduced via methylation using methyl iodide, while the phenylpropyl group can be added through a Friedel-Crafts alkylation reaction.
Final Assembly: The final compound is assembled by coupling the substituted purine core with the remaining functional groups under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione: Similar in structure but with different substituents.
Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant properties.
Theobromine (3,7-Dimethylxanthine): Another purine derivative with mild stimulant effects.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methyl-8-(4-methylphenyl)sulfanyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15-10-12-17(13-11-15)29-22-23-19-18(20(27)24-21(28)25(19)2)26(22)14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,24,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPQMMBPANFNTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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